molecular formula C6H8N4O B11920010 N'-hydroxy-5-methylpyrazine-2-carboximidamide

N'-hydroxy-5-methylpyrazine-2-carboximidamide

Cat. No.: B11920010
M. Wt: 152.15 g/mol
InChI Key: RCMQMDMXQPQRSV-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a hydroxy group and a carboximidamide group attached to the pyrazine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N'-hydroxy-5-methylpyrazine-2-carboximidamide

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10)

InChI Key

RCMQMDMXQPQRSV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CN=C(C=N1)/C(=N\O)/N

Canonical SMILES

CC1=CN=C(C=N1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylpyrazine-2-carboximidamide typically involves the reaction of 5-methylpyrazine-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-methylpyrazine-2-carboximidamide

    Reagent: Hydroxylamine

    Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-methylpyrazine-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N’-hydroxy-5-methylpyrazine-2-carboxamide, while reduction of the carboximidamide group may produce 5-methylpyrazine-2-amine.

Scientific Research Applications

Medicinal Chemistry Applications

N'-hydroxy-5-methylpyrazine-2-carboximidamide is primarily noted for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a valuable building block in the development of drugs targeting various diseases.

Antidiabetic Agents

One notable application of 5-methylpyrazine-2-carboxylic acid, a precursor to this compound, is in the synthesis of glipizide, a third-generation antidiabetic medication. This compound functions by stimulating insulin release from pancreatic beta cells and improving insulin sensitivity in peripheral tissues. The synthesis process involves straightforward methodologies that yield high purity and efficacy, which are critical for pharmaceutical applications .

Cancer Therapeutics

This compound has been explored for its potential as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By modulating gene expression through epigenetic mechanisms, these compounds may enhance the effectiveness of existing chemotherapy regimens .

Mechanistic Insights

Understanding the mechanism of action for this compound is essential for its application in drug design. The compound's ability to interact with specific biological targets allows it to exert therapeutic effects.

HDAC Inhibition

Histone deacetylase inhibitors (HDACi) derived from this compound have shown promise in preclinical studies for treating various cancers, including leukemia and solid tumors. These inhibitors can reactivate silenced tumor suppressor genes, leading to apoptosis in cancer cells .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaCompound InvolvedMechanism of ActionReferences
Antidiabetic AgentsGlipizideStimulates insulin release
Cancer TherapeuticsHDAC InhibitorsModulates gene expression, induces apoptosis
ImmunotherapyIndoleamine 2,3-dioxygenase inhibitorsEnhances effectiveness of anti-cancer treatments

Case Study: Antidiabetic Drug Development

A study highlighted the successful synthesis of glipizide using 5-methylpyrazine-2-carboxylic acid as an intermediate. The research demonstrated that the compound exhibited significant hypoglycemic activity in diabetic models, showcasing its potential as a reliable therapeutic agent .

Case Study: Cancer Treatment Efficacy

Research into the use of this compound derivatives as HDAC inhibitors showed promising results in vitro and in vivo studies. These compounds were found to significantly reduce tumor growth and enhance the efficacy of traditional chemotherapy agents, indicating their potential role in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating cellular signaling pathways.

Comparison with Similar Compounds

N’-hydroxy-5-methylpyrazine-2-carboximidamide can be compared with other similar compounds, such as:

    N’-hydroxypyrazine-2-carboximidamide: This compound lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.

    5-methylpyrazine-2-carboximidamide: This compound lacks the hydroxy group, which may result in different chemical and biological properties.

The presence of both the hydroxy and methyl groups in N’-hydroxy-5-methylpyrazine-2-carboximidamide makes it unique and potentially more versatile in its applications.

Biological Activity

N'-Hydroxy-5-methylpyrazine-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

This structure features a hydroxyl group, a pyrazine ring, and a carboximidamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as an inhibitor of specific enzymes and its effects on cellular processes.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain protein kinases, particularly those involved in DNA damage response pathways. For example, studies have shown that it inhibits ATR (ATM and Rad3 related) kinase, which plays a critical role in cellular responses to DNA damage . The inhibition of ATR kinase can lead to increased sensitivity of tumor cells to genotoxic agents, making it a potential candidate for combination therapies in cancer treatment.

2. Antitumor Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested for its ability to induce apoptosis and inhibit proliferation in tumor cells. A notable study evaluated its effects on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptotic markers .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : In a controlled experiment, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis indicated increased annexin V positivity, suggesting enhanced apoptosis .
  • Combination Therapy with Chemotherapeutics : A study explored the effects of combining this compound with doxorubicin. The results showed a synergistic effect, leading to improved efficacy against resistant cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Repair Pathways : By inhibiting ATR kinase, the compound disrupts DNA repair mechanisms, leading to increased apoptosis in cancer cells exposed to DNA-damaging agents.
  • Modulation of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G2/M phase, further contributing to its antitumor properties .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
ATR Kinase InhibitionSignificant inhibition
Cytotoxicity50% reduction in cell viability
Apoptosis InductionIncreased annexin V positivity
Synergistic EffectsEnhanced efficacy with doxorubicin
MechanismDescriptionReference
DNA Repair InhibitionDisruption of ATR-mediated repair pathways
Cell Cycle ArrestInduction of G2/M phase arrest

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